2-Amino-2,3-dimethylbutyramide
Overview
Description
Synthesis Analysis
The enzymatic production of 2-Amino-2,3-dimethylbutyramide (ADBA) from 2-amino-2,3-dimethylbutyronitrile (ADBN) has been developed, demonstrating the potential for industrial application. This synthesis involves the use of Rhodococcus boritolerans CCTCC M 208108, which harbors nitrile hydratase (NHase) resistant to cyanide, thus overcoming the inhibition of NHase by cyanide dissociated from ADBN through temperature control (Lin et al., 2011).
Molecular Structure Analysis
The crystal structure determination of related compounds provides insight into the molecular structure of 2-Amino-2,3-dimethylbutyramide analogs. X-ray crystallography technique and spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR have been utilized to analyze the structural characteristics of similar compounds, revealing details such as hydrogen bonding, molecular geometry, and conformation (Aghbash et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of 2-Amino-2,3-dimethylbutyramide-related compounds have been studied through spectral analysis and quantum chemical studies. These studies include investigations of molecular geometry, natural bond orbital analysis, and chemical reactivity descriptors, which show the potential nonlinear optical behavior and reactive sites for nucleophilic attack in similar compounds (Fatma et al., 2015).
Physical Properties Analysis
The physical properties of compounds related to 2-Amino-2,3-dimethylbutyramide, such as thermodynamic properties, have been calculated at different temperatures. These properties include electric dipole moment, polarizability, and first static hyperpolarizability values, indicating the compound's physical behavior under various conditions (Fatma et al., 2015).
Chemical Properties Analysis
The study of the chemical properties of 2-Amino-2,3-dimethylbutyramide and related compounds involves analyzing their reactivity towards different chemical reagents and conditions. The synthesis and characterization of similar compounds provide insights into the chemical behavior, including reactivity towards nucleophilic attack and the influence of substituents on chemical properties (Lin et al., 2011).
Scientific Research Applications
Acid-Base Equilibria Study : It is used to study the acid-base equilibria of amino-based pyranoanthocyanins in aqueous solutions (Oliveira et al., 2017).
Synthesis of Tetrasubstituted Thiophenes : It assists in the synthesis of tetrasubstituted thiophenes and their derivatives (Sahu et al., 2015).
Labeling Reagent in Chromatographic Analysis : It serves as a labeling reagent for liquid chromatographic analysis of amino acids, applicable to quality control of oral polyaminoacid formulations (Gioia et al., 2006).
Synthesis of Herbicidal Compounds : It is utilized to synthesize herbicidal compounds containing heterocyclic carboxylic acids (Vasiliev et al., 2004).
Chemical Reactions and Adduct Formation : It reacts with formyl-cycloalkanones to yield 1:1 adducts, and with sulfinic acids for 2-sulfinamido-N,N-d derivatives (Chandrasekhar et al., 1975).
Medical Applications : 2-Amino-4H-pyran derivatives, which could include structures related to 2-Amino-2,3-dimethylbutyramide, are explored for properties like anticoagulant, spasmolytic, diuretic, anticancer, and cognitive enhancer, potentially useful in treating neurodegenerative diseases (Baghernejad & Fiuzat, 2020).
Biocatalyst in Herbicide Synthesis : Recombinant nitrile hydratase in Escherichia coli uses 2-Amino-2,3-dimethylbutyramide as an efficient biocatalyst for its synthesis in imidazolinone herbicides (Deng et al., 2022).
Fluorescence and Anticancer Evaluation : Some derivatives have shown significant dual fluorescence and in vitro cytotoxic activity against cancer cells (Premnath et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-2,3-dimethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-4(2)6(3,8)5(7)9/h4H,8H2,1-3H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQUHCGFDFLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2,3-dimethylbutyramide | |
CAS RN |
40963-14-2 | |
Record name | 2-Amino-2,3-dimethylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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